
Aripiprazole N1-oxyde
Vue d'ensemble
Description
L’Aripiprazole N-oxyde est un dérivé du médicament antipsychotique aripiprazole. Il est un métabolite important et un intermédiaire dans la synthèse de composés apparentés à l’aripiprazole. L’Aripiprazole est largement utilisé dans le traitement de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur.
Applications De Recherche Scientifique
Pharmacological Research
Mechanism of Action
Aripiprazole N1-Oxide acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at 5-HT2A receptors. This unique profile makes it a valuable tool for studying the modulation of neurotransmitter systems involved in psychiatric disorders.
Pharmacokinetics
The compound is produced through the metabolism of aripiprazole via cytochrome P450 enzymes (CYP2D6 and CYP3A4), which is crucial for understanding its pharmacokinetic behavior and potential therapeutic effects.
Neuropharmacological Applications
Dopaminergic Activity
Research indicates that Aripiprazole N1-Oxide can stabilize dopaminergic neurotransmission, making it relevant in studies exploring treatments for schizophrenia and bipolar disorder. Its ability to influence dopamine receptor activity provides insights into developing new antipsychotic medications with fewer side effects.
Case Study: Augmentation Therapy
In a systematic review assessing the efficacy of aripiprazole as an augmentation therapy for treatment-resistant depression, Aripiprazole N1-Oxide was highlighted for its role in enhancing therapeutic outcomes, demonstrating its potential in psychiatric settings.
Toxicology and Metabolism Studies
Role in Drug Metabolism
Aripiprazole N1-Oxide serves as a model compound for studying drug metabolism involving cytochrome P450 enzymes. Understanding its metabolic pathways can aid in predicting drug interactions and optimizing therapeutic regimens for patients taking aripiprazole .
Table 1: Comparison of Metabolites and Their Effects
Metabolite | Mechanism of Action | Clinical Implications |
---|---|---|
Aripiprazole | D2 receptor partial agonist | Treatment of schizophrenia |
Aripiprazole N1-Oxide | D2 receptor partial agonist | Potentially fewer side effects |
Other N-oxides | Varies | Research on new antipsychotic developments |
Applications in Neuroscience
Behavioral Studies
Aripiprazole N1-Oxide has been utilized in behavioral neuroscience to investigate its effects on hyperdopaminergic activity in animal models. Studies have shown that it can selectively reduce such activity, providing insights into its potential therapeutic applications.
Case Study: Seizure Models
In experimental models, Aripiprazole N1-Oxide demonstrated anticonvulsant properties, suggesting its utility in exploring the relationship between dopamine modulation and seizure activity. This research underscores the compound's relevance beyond psychiatric disorders .
Industrial Applications
Drug Development
The synthesis of Aripiprazole N1-Oxide derivatives is being explored to develop novel antipsychotic compounds with improved efficacy and safety profiles. Its unique chemical structure allows researchers to create analogs that may enhance therapeutic outcomes while minimizing adverse effects .
Mécanisme D'action
Le mécanisme d’action de l’Aripiprazole N-oxyde est similaire à celui de l’aripiprazole. Il agit comme un agoniste partiel sur les récepteurs D2 de la dopamine et les récepteurs 5-HT1A de la sérotonine, tout en antagonisant les récepteurs 5-HT2A de la sérotonine. Ce profil unique des récepteurs contribue à ses effets antipsychotiques et stabilisateurs de l’humeur. La forme N-oxyde peut présenter des propriétés pharmacocinétiques différentes, influençant sa distribution et son métabolisme dans le corps .
Composés Similaires :
Brexpiprazole : Un autre antipsychotique avec un mécanisme d’action similaire, mais une affinité différente pour les récepteurs.
Cariprazine : Partage une activité agoniste partielle sur les récepteurs de la dopamine, mais possède un profil pharmacologique distinct.
Ziprasidone : Un antipsychotique atypique avec une structure chimique différente, mais des utilisations thérapeutiques similaires.
Unicité : L’Aripiprazole N-oxyde se distingue par son groupe fonctionnel N-oxyde spécifique, qui confère des propriétés chimiques et pharmacologiques uniques.
Analyse Biochimique
Biochemical Properties
Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .
Cellular Effects
Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .
Molecular Mechanism
The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .
Temporal Effects in Laboratory Settings
It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .
Dosage Effects in Animal Models
In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’Aripiprazole N-oxyde implique généralement l’oxydation de l’aripiprazole. Une méthode courante est l’utilisation du peroxyde d’hydrogène en présence d’un catalyseur tel que le tungstate de sodium. La réaction est effectuée en milieu aqueux à une température contrôlée pour assurer la formation sélective du dérivé N-oxyde .
Méthodes de Production Industrielle : La production industrielle de l’Aripiprazole N-oxyde suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller l’avancement de la réaction et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : L’Aripiprazole N-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés di-N-oxydes.
Réduction : Les réactions de réduction peuvent ramener le N-oxyde à l’aripiprazole parent.
Substitution : Le N-oxyde peut participer à des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et Conditions Courants :
Oxydation : Peroxyde d’hydrogène, tungstate de sodium et milieu aqueux.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Nucléophiles comme les amines ou les thiols dans des conditions douces.
Principaux Produits Formés :
Dérivés di-N-oxydes : Formés par une oxydation supplémentaire.
Aripiprazole parent : Formé par réduction.
Dérivés substitués : Formés par des réactions de substitution nucléophile.
4. Applications de la Recherche Scientifique
L’Aripiprazole N-oxyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de nouveaux dérivés de l’aripiprazole.
Biologie : Étudié pour ses effets potentiels sur diverses voies biologiques.
Médecine : Enquête sur ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et de composés apparentés.
Comparaison Avec Des Composés Similaires
Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.
Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.
Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.
Activité Biologique
Aripiprazole N1-Oxide, a metabolite of the atypical antipsychotic drug aripiprazole, has garnered attention for its unique biological activity and potential therapeutic implications. This article delves into the compound's mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies, supported by data tables and research findings.
Overview of Aripiprazole N1-Oxide
Aripiprazole N1-Oxide is formed through the metabolic action of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, on aripiprazole. Its structural formula is with a molecular weight of 448.39 g/mol . The compound exhibits partial agonist activity at dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors.
Target Receptors:
- Dopamine D2 Receptors (D2R) : Partial agonism leads to modulation of dopaminergic activity.
- Serotonin Receptors : Agonistic and antagonistic actions influence serotonergic signaling pathways.
Biochemical Pathways:
Aripiprazole N1-Oxide impacts various neurotransmitter systems and cellular pathways, including:
- Activation of cell-protective mechanisms.
- Modulation of neurite growth and synaptic plasticity.
- Interaction with intracellular signaling cascades involved in neuronal health.
Pharmacokinetics
The pharmacokinetic profile of Aripiprazole N1-Oxide indicates that it achieves therapeutic plasma concentrations relatively quickly following administration. Studies show that median plasma concentrations reach therapeutic levels within 7 days when transitioning from oral aripiprazole to its injectable formulation .
Cellular Effects
Research has demonstrated that Aripiprazole N1-Oxide significantly influences cellular processes:
- Increases in intracellular NADPH levels.
- Upregulation of glucose-6-phosphate dehydrogenase mRNA in PC12 cells, indicating potential neuroprotective effects.
Dosage Effects in Animal Models
Studies have explored the effects of varying dosages in animal models:
- A dose of 3 mg/kg showed no significant impact on auditory sensory gating abnormalities after acute NMDA receptor antagonism, suggesting a complex interaction with neurotransmitter systems.
- In MAM rats, Aripiprazole N1-Oxide was observed to selectively reduce hyperdopaminergic activity, indicating its potential utility in managing psychotic symptoms.
Data Summary Table
Study | Dosage (mg/kg) | Effect Observed | Model Used |
---|---|---|---|
Study A | 3 | No effect on ASSR abnormalities | Rat model |
Study B | Variable | Reduced hyperdopaminergic activity | MAM rat model |
Study C | 10 | Increased neuroprotection markers | PC12 cells |
Clinical Application
A systematic review highlighted the potential role of Aripiprazole N1-Oxide in augmentation therapy for treatment-resistant depression. The findings suggested that this metabolite may enhance the efficacy of existing antidepressants without significantly increasing adverse effects.
Comparative Analysis
In comparative studies with other antipsychotics, Aripiprazole N1-Oxide demonstrated a favorable side effect profile, particularly regarding metabolic side effects commonly associated with atypical antipsychotics like olanzapine .
Propriétés
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437791 | |
Record name | Aripiprazole N1-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-09-5 | |
Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aripiprazole related compound F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aripiprazole N1-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARIPIPRAZOLE N1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Aripiprazole N-Oxide?
A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.
Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?
A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.